Mirk-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mirk-IN-1 est un puissant inhibiteur de la famille des kinases à phosphorylation de tyrosine à double spécificité, ciblant spécifiquement Dyrk1B et Dyrk1A. Ce composé a montré une promesse significative dans la recherche sur le cancer en raison de sa capacité à inhiber les kinases qui sont surexprimées dans diverses tumeurs .

Méthodes De Préparation

La synthèse de Mirk-IN-1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions. Les méthodes de production industrielle se concentrent sur l'optimisation de ces réactions pour atteindre des rendements élevés et la pureté du produit final .

Analyse Des Réactions Chimiques

Mirk-IN-1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés de this compound, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme un composé d'outil pour étudier l'inhibition des kinases et les voies de transduction du signal. En biologie, this compound est utilisé pour étudier le rôle de Dyrk1B et Dyrk1A dans la régulation du cycle cellulaire et l'apoptose. En médecine, ce composé est exploré comme un agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber les kinases qui sont surexprimées dans les tumeurs. De plus, this compound a des applications industrielles dans le développement de nouveaux médicaments et de stratégies thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition des kinases Dyrk1B et Dyrk1A. Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire et l'apoptose. En inhibant ces kinases, this compound perturbe les voies de signalisation qui favorisent la croissance et la survie tumorale. Les cibles moléculaires de this compound comprennent les sites de liaison à l'ATP de Dyrk1B et Dyrk1A, qui sont essentiels à leur activité de kinase .

Applications De Recherche Scientifique

Case Study 1: Pancreatic Cancer

In a study examining the effects of Mirk-IN-1 on Panc1 pancreatic cancer cells, researchers found that the combination of this compound with mTOR inhibitors like RAD001 significantly reduced cell viability. The study demonstrated that low concentrations of this compound (1–1.5 µM) enhanced the toxicity of RAD001, leading to a 60% reduction in cell numbers compared to either treatment alone. This suggests that this compound can potentiate the effects of existing therapies by targeting survival pathways in cancer cells .

Case Study 2: Ovarian Cancer

Another study focused on TOV21G ovarian cancer cells revealed that depletion or inhibition of Mirk kinase resulted in increased apoptosis during serum starvation. The findings indicated that Mirk plays a pivotal role in maintaining cell viability under stress conditions, highlighting its potential as a therapeutic target in ovarian cancers .

Case Study 3: Colon Carcinoma

Research involving HD6 colon carcinoma cells demonstrated that inhibition of Mirk led to significant changes in cell cycle dynamics. The study reported that when Mirk was inhibited, there was a marked increase in the percentage of cells entering the G0 phase, indicating a shift towards quiescence or cell death rather than proliferation .

Potential Therapeutic Applications

The implications of targeting Mirk with compounds like this compound extend beyond enhancing existing therapies. Potential applications include:

- Combination Therapies : Utilizing this compound alongside conventional chemotherapies or targeted therapies to improve efficacy.

- Personalized Medicine : Identifying patient-specific tumor profiles that exhibit reliance on Mirk for survival could guide tailored therapeutic strategies.

- Development of New Inhibitors : Further research into structurally similar compounds may yield new inhibitors with improved potency and selectivity.

Mécanisme D'action

The mechanism of action of Mirk-IN-1 involves the inhibition of Dyrk1B and Dyrk1A kinases. These kinases play a crucial role in cell cycle regulation and apoptosis. By inhibiting these kinases, this compound disrupts the signaling pathways that promote tumor growth and survival. The molecular targets of this compound include the ATP-binding sites of Dyrk1B and Dyrk1A, which are essential for their kinase activity .

Comparaison Avec Des Composés Similaires

Mirk-IN-1 est unique par rapport aux autres inhibiteurs de kinases en raison de sa haute spécificité et de sa puissance envers Dyrk1B et Dyrk1A. Des composés similaires comprennent d'autres inhibiteurs de Dyrk tels que AZ191 et Chembridge_ID 7768949, qui ciblent également les sites de liaison à l'ATP de ces kinases. this compound a montré une efficacité supérieure dans l'inhibition de Dyrk1B et Dyrk1A, ce qui en fait un outil précieux dans la recherche sur le cancer .

Activité Biologique

Mirk-IN-1, a selective inhibitor of the Mirk/Dyrk1B kinase, has garnered attention due to its potential therapeutic implications in various cancers. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cell survival, and its role in cancer treatment based on diverse research findings.

Overview of Mirk/Dyrk1B

Mirk (also known as Dyrk1B) is a serine/threonine kinase that plays a crucial role in cell survival, particularly in cancer cells. It is often overexpressed in various malignancies, including pancreatic and lung cancers, where it contributes to oncogenic signaling pathways and resistance to apoptosis . Mirk's biological functions include mediating cell survival by regulating apoptotic pathways and influencing cellular responses to stress.

This compound acts primarily by inhibiting the kinase activity of Mirk. This inhibition leads to several downstream effects:

- Induction of Apoptosis : Studies have shown that knockdown or inhibition of Mirk results in increased apoptosis in cancer cells. For example, Mirk knockdown in pancreatic cancer cells has been linked to enhanced sensitivity to chemotherapeutics like gemcitabine, suggesting that Mirk plays a protective role against drug-induced apoptosis .

- Regulation of Reactive Oxygen Species (ROS) : Mirk has been implicated in reducing oxidative stress within cells. Inhibition of Mirk activity leads to an increase in ROS levels, which can trigger apoptotic pathways. This effect has been observed in both cancer cells and differentiating myoblasts .

1. Pancreatic Cancer

A study highlighted that Mirk is overexpressed in pancreatic ductal adenocarcinoma (PDAC), with 89% of cases showing detectable levels. The knockdown of Mirk resulted in a fourfold reduction in clonogenicity and increased apoptosis when combined with gemcitabine treatment .

| Study | Findings |

|---|---|

| 89% expression in PDAC; knockdown reduced clonogenicity by 4x | |

| Enhanced apoptosis with gemcitabine upon Mirk inhibition |

2. Lung Cancer

In non-small cell lung cancer (NSCLC), Mirk was found to be overexpressed in nearly 90% of tumor specimens. Knockdown experiments demonstrated a significant decrease in colony formation and delayed tumor growth in mouse models, indicating that Mirk is vital for NSCLC cell survival .

3. Colon Cancer

Research indicates that Mirk regulates the exit from quiescence in colon cancer cells. Inhibition or depletion of Mirk led to increased ROS levels and subsequent cell death, further underscoring its role as a survival factor .

Propriétés

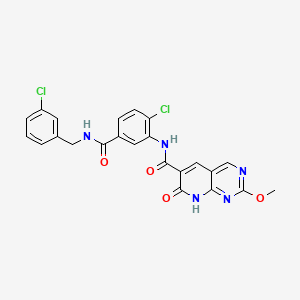

IUPAC Name |

N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKBSRPVZZLCJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Mirk/Dyrk1B kinase inhibition affect quiescent pancreatic cancer cells?

A1: Mirk/Dyrk1B kinase is found at elevated levels in quiescent (G0) pancreatic cancer cells. [, ] Inhibiting this kinase has been shown to impact these cells in several ways:

- Reduced Viability: Mirk/Dyrk1B helps maintain the viability of quiescent cells by reducing reactive oxygen species (ROS) levels. Inhibiting Mirk/Dyrk1B leads to increased ROS, ultimately decreasing the viability of these cells. []

- Escape from Quiescence: Inhibition can force some quiescent cells to re-enter the cell cycle, making them more susceptible to therapies like chemotherapy and radiation. []

- Increased Drug Sensitivity: Combining Mirk/Dyrk1B inhibition with standard treatments like gemcitabine and cisplatin has been shown to significantly increase tumor cell death. []

Q2: What is the mechanism by which Mirk/Dyrk1B kinase regulates ROS levels in quiescent pancreatic cancer cells?

A2: Mirk/Dyrk1B kinase increases the transcription of several antioxidant genes, including ferroxidase, superoxide dismutase 2 (SOD2), and SOD3. [] These enzymes are crucial for detoxifying ROS within the cell. By upregulating these genes, Mirk/Dyrk1B effectively lowers ROS levels, protecting the quiescent cells from damage and promoting their survival. [] Depleting Mirk/Dyrk1B, therefore, reduces the expression of these antioxidant genes, leading to an accumulation of ROS and subsequent cell damage. []

- Lents, N. H., et al. "Preclinical Development Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells." Molecular Cancer Therapeutics, vol. 10, no. 1, 2011, pp. 1–11., doi:10.1158/1535-7163.MCT-10-0593.

- Lents, N. H., et al. "Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species." Cancer Research, vol. 69, no. 8, 2009, pp. 3317–24., doi:10.1158/0008-5472.CAN-08-3322.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.